2-Hydroxypromazin

Übersicht

Beschreibung

Streptomyces alanosinicus. Es besitzt antimetabolische und potenzielle antineoplastische Aktivitäten. Alanosin wurde hinsichtlich seiner möglichen Verwendung zur Behandlung von Bauchspeicheldrüsenkrebs untersucht, insbesondere wenn die Hauptchemotherapie mit Gemcitabin nicht mehr wirksam ist .

Herstellungsmethoden

Alanosin kann durch verschiedene synthetische Routen hergestellt werden. Eine gängige Methode beinhaltet die Fermentation von Streptomyces alanosinicus, die Alanosin als Sekundärmetabolit produziert. Die Fermentationsbrühe wird dann einer Extraktion und Reinigung unterzogen, um die Verbindung zu isolieren .

Chemische Reaktionsanalyse

Alanosin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Alanosin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Alanosin in seine reduzierten Formen umwandeln.

Substitution: Alanosin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Alanosin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Alanosin wird als Modellverbindung verwendet, um Aminosäureanaloga und ihre chemischen Eigenschaften zu untersuchen.

Biologie: Alanosin wird verwendet, um die Stoffwechselwege von Aminosäuren und deren Analoga zu untersuchen.

Medizin: Alanosin wurde hinsichtlich seiner möglichen Verwendung zur Behandlung verschiedener Krebsarten untersucht, insbesondere Bauchspeicheldrüsenkrebs und Glioblastom. .

Industrie: Alanosin wird bei der Herstellung bestimmter Antibiotika und als Forschungswerkzeug in der pharmazeutischen Industrie verwendet

Wirkmechanismus

Alanosin übt seine Wirkung aus, indem es Adenylosuccinat-Synthetase hemmt, ein Enzym, das an der Umwandlung von Inosinmonophosphat in Adenylosuccinat beteiligt ist, einem Zwischenprodukt im Purinstoffwechsel. Diese Störung der De-novo-Purinbiosynthese wird durch einen Methylthioadenosin-Phosphorylase-Mangel verstärkt, was zu einem Rückgang des Purinspiegels führt und das Wachstum und Überleben von Krebszellen beeinflusst .

Wissenschaftliche Forschungsanwendungen

Alanosine has a wide range of scientific research applications, including:

Chemistry: Alanosine is used as a model compound to study amino acid analogues and their chemical properties.

Biology: Alanosine is used to investigate the metabolic pathways of amino acids and their analogues.

Medicine: Alanosine has been studied for its potential use in treating various cancers, particularly pancreatic cancer and glioblastoma. .

Industry: Alanosine is used in the production of certain antibiotics and as a research tool in the pharmaceutical industry

Wirkmechanismus

Target of Action

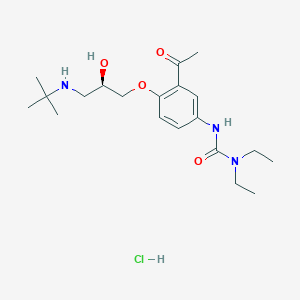

2-Hydroxypromazine, a metabolite of Promazine, primarily targets a variety of receptors in the brain, particularly dopamine receptors . Dopamine is a neurotransmitter that plays a crucial role in transmitting signals between brain cells .

Mode of Action

2-Hydroxypromazine acts as an antagonist at dopamine receptors, meaning it blocks these receptors and prevents dopamine from binding to them . Specifically, it is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors .

Biochemical Pathways

It is known that the compound’s interaction with dopamine receptors can influence various neurological and psychological processes, given the role of dopamine in mood regulation, reward, and motor control .

Pharmacokinetics

It is known that the compound binds to bovine serum albumin, which could influence its distribution within the body . The compound’s hydrophilic nature suggests it may be readily absorbed and distributed in the body .

Result of Action

The blocking of dopamine receptors by 2-Hydroxypromazine can lead to a variety of effects. In animal studies, 2-Hydroxypromazine was found to be less active than Promazine in all tests, except in the sleeping time test when administered by the intravenous route .

Action Environment

The action, efficacy, and stability of 2-Hydroxypromazine can be influenced by various environmental factors. For instance, the compound’s hydrophilic nature could affect its solubility and distribution in different bodily environments . Additionally, the compound’s binding to serum albumin could be influenced by the concentration of albumin and other substances in the blood .

Biochemische Analyse

Biochemical Properties

2-Hydroxypromazine interacts with various enzymes and proteins. Promazine, from which 2-Hydroxypromazine is derived, is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors . It’s plausible that 2-Hydroxypromazine may interact with similar biomolecules, but the nature of these interactions may differ due to the hydroxylation of the compound.

Cellular Effects

It has been observed to be markedly less active than Promazine in various tests, including potentiation of hexobarbital sleeping time, stimulated locomotor activity, and conditioned responses controlled by reward or punishment . This suggests that 2-Hydroxypromazine may have a lesser impact on cell function, signaling pathways, gene expression, and cellular metabolism than its parent compound.

Molecular Mechanism

Given its structural similarity to Promazine, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that 2-Hydroxypromazine is markedly less active than Promazine in various tests, except in the sleeping time test when administered by the intravenous route . This suggests that the effects of 2-Hydroxypromazine may change over time and may depend on the method of administration.

Dosage Effects in Animal Models

It has been observed that 2-Hydroxypromazine is markedly less active than Promazine in various tests, suggesting that its effects may vary with dosage .

Metabolic Pathways

2-Hydroxypromazine is a metabolite of Promazine, suggesting that it is involved in the metabolic pathways of this drug

Transport and Distribution

Given its structural similarity to Promazine, it may interact with similar transporters or binding proteins, and have similar effects on localization or accumulation .

Subcellular Localization

Given its structural similarity to Promazine, it may be directed to similar compartments or organelles .

Vorbereitungsmethoden

Alanosine can be synthesized through various synthetic routes. One common method involves the fermentation of Streptomyces alanosinicus, which produces alanosine as a secondary metabolite. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Analyse Chemischer Reaktionen

Alanosine undergoes several types of chemical reactions, including:

Oxidation: Alanosine can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert alanosine into its reduced forms.

Substitution: Alanosine can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Alanosin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Hemmung der Adenylosuccinat-Synthetase und seiner potenziellen antineoplastischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:

Methotrexat: Ein Antimetabolit und Antifolat-Medikament, das in der Krebstherapie eingesetzt wird.

5-Fluorouracil: Ein Pyrimidinanalog, das zur Behandlung verschiedener Krebsarten eingesetzt wird.

Gemcitabin: Ein Nukleosidanalog, das als Chemotherapeutikum verwendet wird.

Die Einzigartigkeit von Alanosin liegt in seinem spezifischen Wirkmechanismus und seiner möglichen Verwendung zur gezielten Behandlung von Tumoren mit Methylthioadenosin-Phosphorylase-Mangel .

Eigenschaften

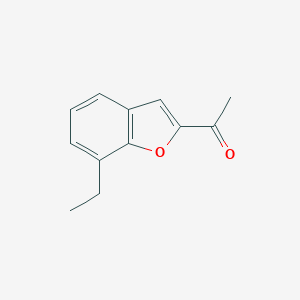

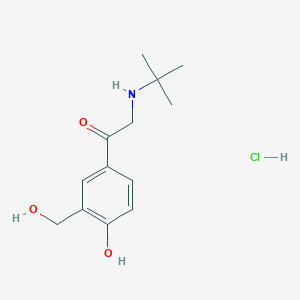

IUPAC Name |

10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFQWULFRMLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192507 | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3926-64-5 | |

| Record name | 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the photodecomposition of chlorpromazine relate to 2-Hydroxypromazine?

A2: Research indicates that 2-Hydroxypromazine is one of the photodegradation products of chlorpromazine, alongside promazine itself and chlorpromazine sulfoxide. This breakdown occurs upon exposure to ultraviolet light, both in vitro and in vivo. This photodecomposition is important because it contributes to the photosensitivity observed in patients undergoing chlorpromazine therapy. [, ]

Q2: How does the presence of a chlorine atom at the 2-position influence the photodecomposition of phenothiazines?

A3: Studies on the photodecomposition of various 2-substituted phenothiazines show that the 2-chloro derivative uniquely undergoes dechlorination to form phenothiazine. This suggests a free radical mechanism is involved in the breakdown of 2-chlorophenothiazine, which is not predominantly observed with other 2-substituents like methyl or methoxy groups. []

Q3: How does the structure of 3-hydroxypromazine impact its spectroscopic properties?

A4: The absorption spectrum of 3-hydroxypromazine in 50% sulphuric acid displays distinct peaks at 278, 343, 372, and 568 nm. This spectrum differentiates it from other hydroxypromazine isomers, particularly 2-hydroxypromazine, due to the unique presence of the peak at 372 nm. This difference highlights the influence of the hydroxyl group's position on the electronic structure and spectroscopic behavior of the molecule. []

Q4: What insights do in vivo studies provide regarding the formation of 2-hydroxypromazine from chlorpromazine?

A5: Studies in rats show that exposure to UV-A radiation leads to the formation of 2-hydroxypromazine and promazine from systemically administered chlorpromazine. This finding suggests a photodegradation pathway involving the generation of a promazinyl radical intermediate, which can then undergo further reactions. Notably, the study also indicates that chlorpromazine sulfoxide, a major chlorpromazine metabolite, is not a significant product of this photodegradation pathway. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)

![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)